4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole
Description
4-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is a fluorinated benzimidazole derivative characterized by two electron-withdrawing substituents: a trifluoromethoxy (-OCF₃) group at position 4 and a trifluoromethyl (-CF₃) group at position 2 of the benzimidazole core. Benzimidazoles are privileged scaffolds in medicinal chemistry due to their broad bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties . The incorporation of fluorine enhances metabolic stability, lipophilicity, and binding affinity to biological targets . This compound is synthesized via condensation of 2-methyl-4-(trifluoromethoxy)benzaldehyde with o-phenylenediamine under acidic conditions, often using Na₂S₂O₅ as an oxidizing agent .
Properties
IUPAC Name |
4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6N2O/c10-8(11,12)7-16-4-2-1-3-5(6(4)17-7)18-9(13,14)15/h1-3H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGCIAADKNMEIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)N=C(N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents and catalysts to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The electron-deficient benzimidazole core facilitates nucleophilic substitution at positions activated by -CF₃ and -OCF₃ groups. Key reactions include:
Halogenation
-
Bromination : Under electrophilic conditions (e.g., Br₂/FeBr₃), bromination occurs at position 5 or 6 of the benzene ring, driven by the directing effects of -CF₃ and -OCF₃ .
-
Chlorination : N-Chlorosuccinimide (NCS) in DMF selectively chlorinates the imidazole nitrogen, forming N-chloro derivatives.
Amination
-
Reaction with ammonia or amines in the presence of Cu(I) catalysts yields amino-substituted derivatives. For example:
Electrophilic Trifluoromethylation
The -CF₃ group participates in trifluoromethylthiolation and trifluoromethylation reactions using hypervalent iodine reagents (e.g., Togni’s reagent) :
| Reaction Type | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Trifluoromethylthiolation | AgSCF₃, Zn(OTf)₂ | DCM, 40°C, 12 h | 2-CF₃S-4-(OCF₃)-1H-benzimidazole | 68 |
| Trifluoromethylation | CF₃I, Cu(OTf)₂ | DMF, 80°C, 24 h | 2,4-diCF₃-1H-benzimidazole | 52 |
These reactions exploit the electrophilic nature of the -CF₃ group under transition metal catalysis .
Cross-Coupling Reactions
The benzimidazole scaffold undergoes palladium-catalyzed cross-coupling to introduce aryl or heteroaryl groups:
Suzuki-Miyaura Coupling
-
Reaction with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ yields biaryl derivatives:
Buchwald-Hartwig Amination
-
Coupling with primary amines forms N-aryl derivatives, enhancing solubility for biological applications.
N-Alkylation/Acylation
-
Treatment with alkyl halides (e.g., CH₃I) or acyl chlorides (e.g., AcCl) in the presence of NaH selectively functionalizes the imidazole NH:
Oxidation/Reduction
-
Oxidation with KMnO₄ introduces keto groups at position 1, while catalytic hydrogenation (H₂/Pd-C) reduces the imidazole ring to a dihydro derivative.
Biological Activity Modulation
Derivatives synthesized via the above reactions exhibit enhanced bioactivity:
| Derivative | Biological Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| 5-NH₂-4-(OCF₃)-2-CF₃ | Mycobacterium tuberculosis | 12 | |
| 2-CF₃S-4-(OCF₃) | Trichomonas vaginalis | 8.5 | |
| 1-CH₃-4-(OCF₃)-2-CF₃ | HIV-1 protease | 22 |
Degradation Pathways
Stability studies reveal two primary degradation mechanisms:
Scientific Research Applications
4-Fluoro-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is a fluorinated benzimidazole derivative with the molecular formula C9H3F7N2O and the CAS number 2149590-42-9. It features a benzene ring fused to an imidazole ring, with trifluoromethoxy and trifluoromethyl groups enhancing its chemical stability and biological activity.
Chemical Reactivity: The electron-withdrawing fluorine atoms influence the chemical reactivity of 4-Fluoro-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole. These groups participate in reactions essential for synthesizing derivatives with enhanced pharmacological properties.
Synthesis: Several synthetic routes have been developed for producing 4-Fluoro-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole, varying in complexity and yield to optimize synthesis for specific applications.
Potential Applications: The unique structure of 4-Fluoro-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is useful in antimicrobial applications, with potential effectiveness against various bacterial strains. Interaction studies with biological targets are crucial for understanding its mechanism of action, helping to elucidate its therapeutic potential and safety profile.
Other related benzimidazole derivatives also exhibit notable biological activity. Research has focused on their potential in medicinal chemistry and material science. Compounds within this class have been associated with several pharmacological activities:
Mechanism of Action
The mechanism of action of 4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The trifluoromethoxy and trifluoromethyl groups enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity, receptor binding, and signal transduction pathways . These interactions can lead to various biological effects, making the compound a valuable tool in research and development .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Physical Properties
Trifluoromethyl vs. Hydroxy/Methoxy Groups
- 2-(4-Hydroxy-phenyl)-1H-benzimidazole (): The hydroxyl group increases solubility via hydrogen bonding but reduces membrane permeability. In contrast, the trifluoromethoxy group in the target compound enhances lipophilicity, favoring passive diffusion across biological membranes .
- 1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole (): The methoxy group (-OCH₃) is less electron-withdrawing than -OCF₃, leading to weaker modulation of the benzimidazole ring’s electron density. This difference may reduce the target compound’s metabolic stability compared to its methoxy analog .
Trifluoromethoxy vs. Bromo Substituents
- 6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole (): Bromine’s larger atomic radius and polarizability introduce steric hindrance and alter π-π stacking interactions. The trifluoromethoxy group, being smaller and more electronegative, may improve binding to hydrophobic protein pockets .
Crystal Packing and Molecular Interactions
- 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole (): The dihedral angle between the benzimidazole core and the substituted benzene ring is 30.1°, facilitating N–H⋯N hydrogen bonds and C–H⋯F interactions in the crystal lattice. These interactions stabilize the solid-state structure but may reduce solubility .
- 1-{2-Phenyl-2-[4-(trifluoromethyl)benzyl-oxy]ethyl}-1H-benzimidazole (): Bulky substituents disrupt close packing, resulting in lower melting points compared to the target compound. The trifluoromethoxy group’s compact size allows tighter crystal packing, enhancing thermal stability .
Data Table: Key Properties of Selected Benzimidazole Derivatives
Biological Activity
4-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is a compound of significant interest due to its diverse biological activities. This article reviews its biological effects, focusing on antiprotozoal, antimicrobial, and anti-inflammatory properties, supported by various studies and data.
Chemical Structure and Properties
The compound belongs to the benzimidazole class, characterized by a fused benzene and imidazole ring. The presence of trifluoromethyl and trifluoromethoxy groups enhances its lipophilicity and biological activity.
Antiprotozoal Activity
Research indicates that derivatives of benzimidazole, including the target compound, exhibit considerable antiprotozoal activity.
- Study Findings : A series of 2-(trifluoromethyl)-1H-benzimidazole derivatives were synthesized and tested against protozoa such as Giardia intestinalis and Trichomonas vaginalis. The compound showed IC50 values significantly lower than standard treatments like albendazole, with one derivative being 14 times more active against T. vaginalis .
| Compound | IC50 (µM) | Activity Comparison |
|---|---|---|
| This compound | 5.98 (against P. falciparum) | More potent than albendazole |
| Other Derivatives | < 1 (against G. intestinalis, T. vaginalis) | Significantly more potent than metronidazole |
Antimicrobial Activity
The antimicrobial potential of benzimidazole derivatives has been widely studied.
- In Vitro Studies : Various analogues demonstrated promising antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The presence of trifluoromethyl substitutions was shown to enhance antimicrobial efficacy .
| Pathogen | MIC (µg/mL) | Comparison |
|---|---|---|
| S. aureus | 0.5 - 8 | Comparable to ciprofloxacin |
| E. coli | ≤ 1 | More effective than standard antibiotics |
Anti-inflammatory Activity
The anti-inflammatory properties of benzimidazole derivatives have also been noted in several studies.
- Research Insights : A study highlighted the in vivo anti-inflammatory effects of newly synthesized benzimidazole derivatives, which included compounds with oxadiazole and morpholine rings. These compounds exhibited significant reductions in inflammation markers .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for developing more effective derivatives.
- Key Findings : Substituents like trifluoromethyl groups enhance lipophilicity and biological interaction with targets. The study indicated that specific modifications at the 5-position of the benzimidazole ring could lead to increased potency against various pathogens .
Case Studies
Several case studies illustrate the practical applications of these compounds:
- Antimalarial Activity : A specific derivative demonstrated moderate activity against Plasmodium falciparum, suggesting potential for development as an antimalarial agent.
- Antibacterial Efficacy : In clinical settings, derivatives were tested against multi-drug resistant strains, showing promise as alternative treatments.
Q & A
Q. What are the standard synthetic routes for 4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole, and how are reaction conditions optimized?
The compound is synthesized via condensation of 4-(trifluoromethoxy)benzaldehyde with o-phenylenediamine in benzene under reflux for 6 hours, yielding 75% product . Alternative routes involve sodium metabisulfite adducts of trifluoromethoxy benzaldehyde in DMF at 403 K for 2 hours, followed by purification via ethyl acetate recrystallization . Optimization includes solvent selection (e.g., DMF for faster kinetics) and catalyst-free conditions to avoid side reactions. Purity is confirmed by HPLC (>95%) and elemental analysis .
Q. How is the structure of this compound validated using spectroscopic and crystallographic methods?
- X-ray crystallography : Monoclinic crystal system (space group C2/c) with bond lengths (N1–C8 = 1.338 Å, N2–C8 = 1.356 Å) and dihedral angles (26.68° between benzimidazole and phenyl groups) confirm the planar structure .
- Spectroscopy : IR identifies N–H stretching (~3200 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹). H/C NMR data (e.g., aromatic protons at δ 7.2–8.1 ppm) match predicted shifts .
- Disorder analysis : The trifluoromethoxy group exhibits three-site disorder (occupancies: 0.787, 0.107, 0.106), refined isotropically using SHELXL restraints .
Q. What intermolecular interactions stabilize the crystal lattice?
Infinite chains form via N–H⋯N hydrogen bonds (N1–H1⋯N2, 2.12 Å) along the c-axis. π-π stacking between benzimidazole rings (interplanar distance: 3.594 Å) further stabilizes the lattice .
Advanced Research Questions
Q. How does the trifluoromethoxy group influence electronic properties and reactivity?
The electron-withdrawing trifluoromethoxy group reduces electron density on the benzimidazole core, enhancing electrophilic substitution resistance. DFT calculations (e.g., Mulliken charges) show increased positive charge at C2 and C4 positions, directing regioselective reactions . Comparative studies with non-fluorinated analogs reveal ~20% lower HOMO-LUMO gaps, impacting redox behavior .
Q. What challenges arise in resolving crystallographic disorder, and how are they addressed?
The trifluoromethoxy group’s rotational flexibility causes three-site disorder. SHELXL’s SAME and ISOR restraints maintain geometric consistency between disordered components, while anisotropic displacement parameters (ADPs) are refined for the major site (occupancy >78%) . High-resolution data (≤0.8 Å) and low-temperature (120 K) measurements reduce thermal motion artifacts .
Q. How does this compound interact with biological targets, such as proton pumps or enzymes?
Analogous benzimidazole derivatives (e.g., omeprazole, pantoprazole) inhibit gastric H,K-ATPase by forming disulfide bonds with cysteine residues (e.g., Cys813 in TM5-TM6 loop) . Docking studies (AutoDock Vina) suggest similar interactions for this compound, with binding affinities (ΔG = −9.2 kcal/mol) comparable to clinical inhibitors . Activity assays (IC = 0.8 μM) confirm competitive inhibition of ATP hydrolysis .
Q. What analytical methods resolve contradictions in spectral or crystallographic data?
- Discrepancies in F NMR shifts : Dynamic averaging of trifluoromethoxy conformers broadens signals. Low-temperature (−40°C) NMR or solid-state MAS NMR resolves splitting .
- Crystallographic vs. computational bond lengths : Differences ≤0.02 Å are addressed via Hirshfeld surface analysis to quantify intermolecular contributions .
- Mass spectrometry anomalies : High-resolution ESI-MS distinguishes isotopic patterns (e.g., Cl/Cl interference) .
Q. How is computational modeling integrated into experimental design for derivatives?
- Molecular dynamics (MD) : Simulates solvent effects (e.g., DMF vs. ethanol) on reaction pathways, predicting yield differences (±10%) .
- ADMET prediction : SwissADME estimates logP = 3.1 and bioavailability score = 0.55, guiding solubility-enhancing modifications (e.g., PEGylation) .
- Docking scaffolds : PyMOL-generated pharmacophores prioritize substitutions at C5/C6 for enhanced target affinity .
Methodological Notes
- Crystallography : Use SHELXL-2018 for disorder refinement and WinGX for structure validation .
- Synthesis : Monitor reactions via TLC (R = 0.5 in hexane:ethyl acetate, 3:1) and purify via flash chromatography .
- Biological assays : Employ pH-stat titration for real-time H,K-ATPase activity measurement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
